molecular formula C12H15N3 B1524108 2-(3-Aminopiperidin-1-yl)benzonitrile CAS No. 1248981-76-1

2-(3-Aminopiperidin-1-yl)benzonitrile

Cat. No. B1524108
CAS RN: 1248981-76-1
M. Wt: 201.27 g/mol
InChI Key: ARHNNFGUPRUJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Aminopiperidin-1-yl)benzonitrile” is a chemical compound with the molecular formula C12H15N3 . It is used for research purposes. This compound belongs to the class of organic compounds known as quinazolinamines .


Synthesis Analysis

There are several methods available for the synthesis of “2-(3-Aminopiperidin-1-yl)benzonitrile”. One such method is described in a patent . The patent describes an improved process for the preparation of this compound .


Molecular Structure Analysis

The molecular weight of “2-(3-Aminopiperidin-1-yl)benzonitrile” is 201.27 g/mol. The InChI code for this compound is 1S/C12H15N3.2ClH/c13-8-10-4-1-2-6-12(10)15-7-3-5-11(14)9-15 .


Physical And Chemical Properties Analysis

“2-(3-Aminopiperidin-1-yl)benzonitrile” is a powder that is stored at room temperature . The compound is stable under normal temperatures and pressures .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work .

properties

IUPAC Name

2-(3-aminopiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-8-10-4-1-2-6-12(10)15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHNNFGUPRUJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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